molecular formula C22H27ClN4O3 B2849750 N'-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide CAS No. 1049568-13-9

N'-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide

Cat. No.: B2849750
CAS No.: 1049568-13-9
M. Wt: 430.93
InChI Key: RWGFIYXAABHASA-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro-methoxyphenyl group and a phenylpiperazine moiety, connected through an ethanediamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline and 4-phenylpiperazine. The synthesis may proceed through the following steps:

    Formation of Intermediate: The reaction of 3-chloro-4-methoxyaniline with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then reacted with 4-phenylpiperazine under suitable conditions to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-30-20-9-8-17(16-19(20)23)25-22(29)21(28)24-10-5-11-26-12-14-27(15-13-26)18-6-3-2-4-7-18/h2-4,6-9,16H,5,10-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFIYXAABHASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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